O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester

Description

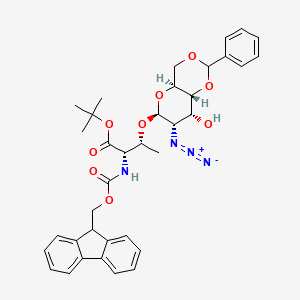

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester is a specialized glycoconjugate used in glycopeptide synthesis and biomedical research. Its structure features:

- A 2-azido-2-deoxy-alpha-D-galactopyranosyl core with 4,6-O-benzylidene protection, enhancing stereochemical control during synthesis.

- N-Fmoc-L-threonine, enabling compatibility with solid-phase peptide synthesis (SPPS) via base-labile deprotection.

- A tert-butyl ester group, providing acid-labile protection for the carboxylate moiety.

This compound is critical for constructing glycosylated peptides, particularly in vaccine development and targeted drug delivery. Two CAS numbers are associated with it: 878483-02-4 (TCI Chemicals, ) and 195976-07-9 (Shanghai Hepeng Biotech, ), likely reflecting minor structural variants or nomenclature differences.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJMKNVMUZHIFM-HMAUQUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693675 | |

| Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195976-07-9 | |

| Record name | tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The 4,6-O-benzylidene acetal is a critical protecting group that directs subsequent functionalization at the C2 position. As demonstrated in a patented method for 4,6-O-benzylidene-D-glucopyranose synthesis, D-galactose reacts with benzaldehyde under acidic catalysis to form the bicyclic acetal. Protonic acids (e.g., H₂SO₄, TsOH) facilitate hemiacetal formation, with optimal yields achieved in polar aprotic solvents like N,N-dimethylformamide (DMF).

Key Parameters

Post-reaction neutralization with aqueous base (e.g., KOH) followed by solvent removal and recrystallization from acetone yields the 4,6-O-benzylidene-D-galactopyranose intermediate.

Optimization Data

Table 1 summarizes conditions and yields from representative patent examples:

| Example | Solvent | Catalyst (eq) | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| 3 | DMF | H₂SO₄ (0.02) | 30 | 9 | 67.4 | 98.5 |

| 4 | DMF | H₂SO₄ (0.016) | 20 | 25 | 62.1 | 98.7 |

| 7 | MeCN | TsOH (0.013) | 30 | 12 | 64.2 | 98.6 |

Glycosylation with Fmoc-L-Threonine tert-Butyl Ester

Coupling Methodology

The glycosylation of 2-azido-4,6-O-benzylidene-D-galactose with Fmoc-L-threonine tert-butyl ester typically employs:

-

Activation : Trichloroacetimidate or thioglycoside donors.

-

Solvent : Dichloromethane or toluene under anhydrous conditions.

The α-anomeric configuration is retained due to neighboring group participation from the benzylidene acetal.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: hexane/EtOAc). Key characterization data includes:

Analytical Data and Quality Control

Structural Confirmation

-

NMR : ¹H and ¹³C NMR spectra confirm the benzylidene protons (δ 5.5–6.0 ppm) and Fmoc carbonyl (δ 167–170 ppm).

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry to form triazoles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzylidene acetal can be cleaved under acidic conditions.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Piperidine: Commonly used for Fmoc deprotection.

Trifluoroacetic Acid (TFA): Used for cleaving the benzylidene acetal and tert-butyl ester.

Major Products

Triazoles: Formed via click chemistry with the azido group.

Free Amino Acids: Obtained after deprotection and hydrolysis steps.

Scientific Research Applications

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester has several applications in scientific research:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

Click Chemistry: The azido group allows for the formation of triazoles, which are useful in bioconjugation and drug discovery.

Glycosylation Studies: The galactopyranosyl moiety is relevant in the study of glycosylation processes in biology.

Medicinal Chemistry: Used in the design and synthesis of novel therapeutic agents.

Mechanism of Action

The compound’s mechanism of action is primarily related to its functional groups:

Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.

Benzylidene Acetal: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Key Features | Molecular Formula (MW) | Protecting Groups | Functional Groups |

|---|---|---|---|---|

| Target Compound | 2-azido, 4,6-O-benzylidene, Fmoc-Thr, tert-butyl ester | Not explicitly stated | Benzylidene (4,6-O), Fmoc (N), tert-butyl (ester) | Azide, glycosyl, ester |

| 2-Acetamido-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-α-D-galactopyranosyl-Fmoc-L-threonine tert-butyl ester | Tetra-O-acetyl galactopyranosyl, 2-acetamido | C₄₈H₅₀N₂O₁₀ (814.92) | Acetyl (multiple positions), Fmoc, tert-butyl | Acetamido, acetyl, ester |

| N-Fmoc-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→3)-2-azido-2-deoxy-α-D-galactopyranosyl)-L-threonine benzyl ester | (1→3)-glycosidic linkage, benzyl ester | Not provided | Acetyl (β-D-galactopyranosyl), Fmoc, benzyl | Azide, ester, acetyl |

| (2S,3R,4R)-2-(N-Boc)amino-1-O-[6-O-TBDPS-2-deoxy-2-iodo-β-D-galactopyranosyl]-1,3,4-octadecantriol | 2-iodo, TBDPS protection, Boc-amino | C₄₆H₇₃INO₁₀Si (954.40) | TBDPS (6-O), Boc (N) | Iodo, silyl ether |

Key Observations :

- The target compound ’s azido group enables click chemistry applications (e.g., bioconjugation), while its benzylidene protection improves regioselectivity compared to acetylated analogs.

- Acetylated analogs () exhibit higher polarity and solubility in organic solvents but require additional deprotection steps.

- The iodinated sphingosine derivative () uses a bulky TBDPS group for hydroxyl protection, favoring β-glycosidic linkages, but lacks azide functionality.

Key Observations :

- The benzyl ester analog () achieves a high yield (82%) under mild acidic conditions, whereas the iodinated compound () requires prolonged reaction times for moderate yields.

- Acetylated derivatives () prioritize orthogonal protection strategies, while the target compound ’s benzylidene group simplifies regioselective functionalization.

Biological Activity

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-butyl ester is a complex glycosylated amino acid derivative that has garnered attention for its potential biological applications, particularly in the fields of glycobiology and medicinal chemistry. This compound combines structural features of both carbohydrates and amino acids, which may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 672.74 g/mol. The compound features an azide group, which is known for its reactivity in click chemistry, making it a valuable tool in bioconjugation and labeling studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 672.74 g/mol |

| CAS Number | 195976-07-9 |

| Purity | >97.0% (HPLC) |

| Physical State | Crystalline Powder |

Biological Activity

The biological activity of this compound can be summarized based on several key studies:

1. Glycosylation and Cell Interactions:

Research indicates that glycosylated peptides, such as those derived from O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine, exhibit enhanced binding affinities to lectins and other glycan-binding proteins. For instance, a study demonstrated that the incorporation of the azido group allows for specific interactions with galectins, which are critical in cell-cell recognition and signaling pathways .

2. Synthesis and Applications in Drug Development:

The synthesis of this compound has been explored for its potential applications in drug development. Specifically, the azide functionality enables the use of click chemistry to attach various bioactive molecules to the glycopeptide structure, potentially leading to novel therapeutics targeting cancer or infectious diseases .

3. Interaction with MUC1 Glycoprotein:

A significant area of research involves the interaction of this compound with mucin-type glycoproteins like MUC1. Studies have shown that glycosylated MUC1 fragments synthesized using this compound can bind to galectin-3 with high affinity, indicating its potential role in modulating immune responses or cancer progression .

Case Studies

Several case studies highlight the utility of this compound:

-

Case Study 1: MUC1 Binding Analysis

In a study focused on MUC1 glycopeptides, researchers synthesized various glycosylated forms using this compound and assessed their binding to galectin-3. The results showed significant binding affinity improvements compared to non-glycosylated controls, suggesting that glycosylation enhances biological activity through increased lectin interactions . -

Case Study 2: Drug Delivery Systems

Another study explored the incorporation of this compound into drug delivery systems. By attaching therapeutic agents via the azide group, researchers were able to create targeted delivery vehicles that improved the efficacy of anticancer drugs in vitro .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR identifies benzylidene protons (δ ~5.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR confirms tert-butyl (δ ~28 ppm) and glycosidic linkage stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₃₅H₃₈N₄O₉, MW 678.70) and detects impurities .

- FTIR Spectroscopy : Azide stretches (~2100 cm⁻¹) confirm functional group integrity .

How should researchers address discrepancies in NMR data between synthetic batches?

Advanced Research Question

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete deprotection or oxidation).

- Stereochemical Analysis : 2D NMR (NOESY/ROESY) resolves α/β anomer ratios, which may vary due to glycosylation conditions .

- Dynamic NMR : Assess rotational barriers of the benzylidene group, which can cause splitting in ¹H NMR under certain temperatures .

What role does the benzylidene group play in stabilizing intermediates?

Basic Research Question

The 4,6-O-benzylidene acetal:

- Enhances Solubility : Improves organic solvent compatibility for glycosylation reactions .

- Directs Regioselectivity : Blocks C4 and C6 hydroxyls, forcing reactivity at C3 during coupling .

- Facilitates Crystallization : Rigidifies the sugar ring, aiding in purification via recrystallization .

How does the tert-butyl ester influence purification and downstream applications?

Advanced Research Question

- Purification : Lipophilicity enables separation via reverse-phase HPLC (C18 columns) with acetonitrile/water gradients .

- Deprotection Strategy : Cleavage with trifluoroacetic acid (TFA) yields the free carboxylic acid without affecting Fmoc or azide groups .

- Comparative Studies : Analogues with methyl esters show reduced stability in SPPS, highlighting the tert-butyl group’s advantage .

What are the key applications in chemical biology?

Basic Research Question

- Glycopeptide Synthesis : Used to incorporate galactosylated threonine into immunogenic glycopeptides for antibody studies .

- Enzyme Substrates : The azide enables bioorthogonal tagging (e.g., CuAAC with alkynes) to track glycosyltransferase activity .

- Membrane Permeability Studies : Lipophilic tert-butyl ester enhances cellular uptake, as seen in bleomycin analogues .

How can computational modeling aid in predicting reactivity or stability?

Advanced Research Question

- Density Functional Theory (DFT) : Models transition states of glycosylation reactions to predict α/β selectivity .

- Molecular Dynamics (MD) : Simulates solvation effects on benzylidene ring conformations, guiding solvent selection .

- Degradation Pathways : Predicts acid-sensitive sites (e.g., tert-butyl ester) under varying pH conditions .

What protocols ensure safe handling and storage?

Basic Research Question

- Light Sensitivity : Store at −20°C in amber vials to prevent azide degradation and Fmoc photolysis .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the tert-butyl ester .

- Waste Disposal : Neutralize azide-containing waste with sodium nitrite/acid to prevent explosive HN₃ formation .

How can researchers resolve contradictions in reported biological activities?

Advanced Research Question

- Purity Assessment : Quantify impurities (e.g., free threonine) via HPLC and correlate with bioactivity .

- Orthogonal Assays : Compare glycopeptide immunogenicity in ELISA (antibody binding) vs. cell-based uptake assays .

- Stereochemical Validation : Ensure α-configuration via NOESY (nuclear Overhauser effects between H1 and H3/H5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.